

Application Notes and Protocols for LLS30 In Vivo Xenograft Model

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Compound of Interest

Compound Name: LLS30

Cat. No.: B608607

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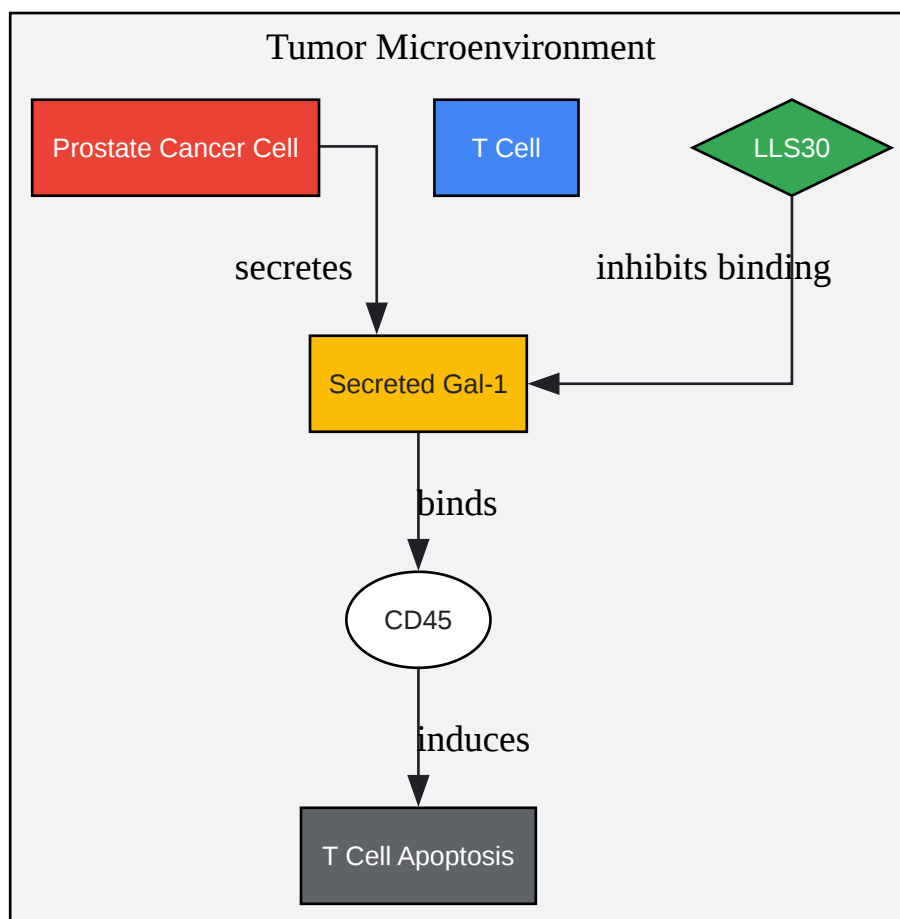
Audience: Researchers, scientists, and drug development professionals.

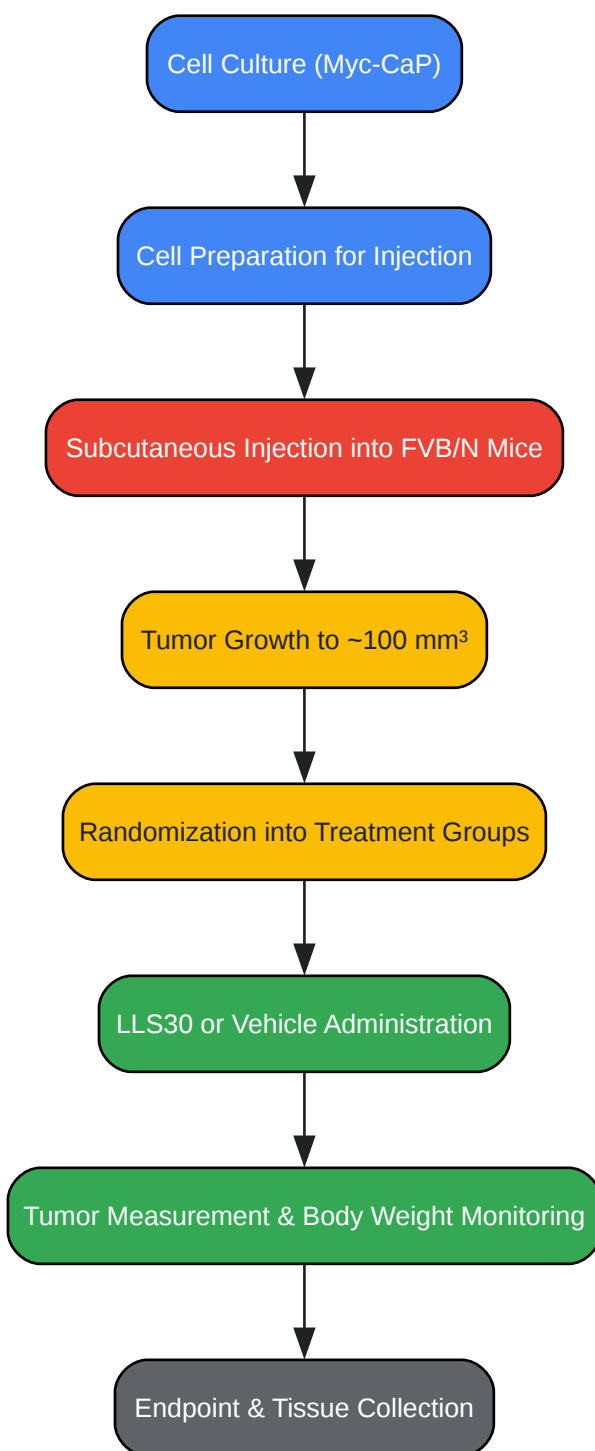
Introduction

LLS30 is a novel benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).^[1] Gal-1 is a beta-galactoside-binding protein that is overexpressed in various cancers, including prostate cancer, and plays a crucial role in tumor progression, metastasis, and immune evasion.^{[1][2]} **LLS30** has been shown to inhibit the growth and metastasis of prostate cancer xenografts and can enhance the efficacy of chemotherapy and immunotherapy.^[1] These application notes provide a detailed protocol for establishing an in vivo xenograft model to evaluate the anti-tumor effects of **LLS30**.

Signaling Pathway of LLS30 Action

The following diagram illustrates the proposed mechanism of action for **LLS30** in the tumor microenvironment. **LLS30** disrupts the interaction between Gal-1 and its binding partners, such as CD45 on T cells, thereby inhibiting Gal-1-induced T cell apoptosis and promoting an anti-tumor immune response.^[1]





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References

- 1. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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